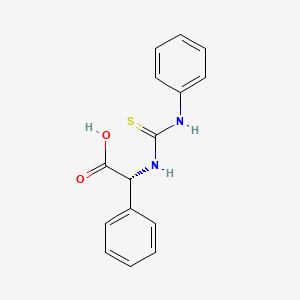
(R)-2-phenyl-2-(3-phenylthioureido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-phenyl-2-(3-phenylthioureido)acetic acid is an organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a phenyl group attached to the thiourea moiety, which is further connected to an acetic acid backbone. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-phenyl-2-(3-phenylthioureido)acetic acid typically involves the reaction of phenyl isothiocyanate with an appropriate amine derivative under controlled conditions. One common method involves the reaction of phenyl isothiocyanate with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of ®-2-phenyl-2-(3-phenylthioureido)acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
®-2-phenyl-2-(3-phenylthioureido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thiourea moiety into corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are performed in anhydrous conditions, often in solvents like tetrahydrofuran.
Substitution: Bromine, nitric acid; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Brominated or nitrated derivatives of the phenyl groups
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-phenyl-2-(3-phenylthioureido)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various heterocyclic compounds through cyclization reactions .
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacterial strains and reducing inflammation in experimental models .
Medicine
In medicine, ®-2-phenyl-2-(3-phenylthioureido)acetic acid is being explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases .
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of ®-2-phenyl-2-(3-phenylthioureido)acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to reduced bacterial growth or decreased inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-phenyl-2-(3-phenylthioureido)propanoic acid
- 2-phenyl-2-(3-phenylthioureido)butanoic acid
- 2-phenyl-2-(3-phenylthioureido)pentanoic acid
Uniqueness
®-2-phenyl-2-(3-phenylthioureido)acetic acid is unique due to its specific stereochemistry and the presence of both phenyl and thioureido groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to form stable complexes with metal ions and its potential for diverse chemical modifications make it a valuable entity in scientific research .
Propiedades
Fórmula molecular |
C15H14N2O2S |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(2R)-2-phenyl-2-(phenylcarbamothioylamino)acetic acid |
InChI |
InChI=1S/C15H14N2O2S/c18-14(19)13(11-7-3-1-4-8-11)17-15(20)16-12-9-5-2-6-10-12/h1-10,13H,(H,18,19)(H2,16,17,20)/t13-/m1/s1 |
Clave InChI |
JPANLDGEFCBMGK-CYBMUJFWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=S)NC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)NC(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


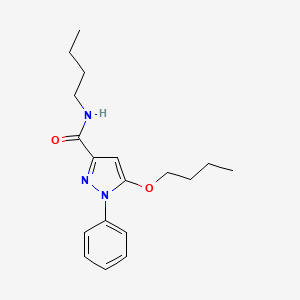
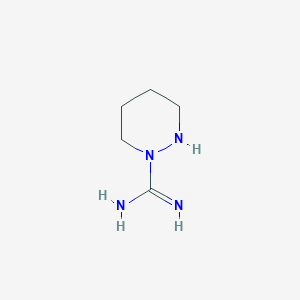
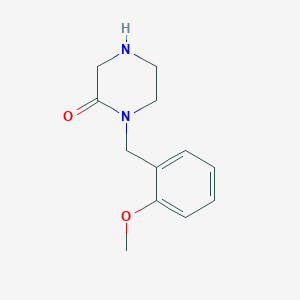
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-](/img/structure/B13809332.png)
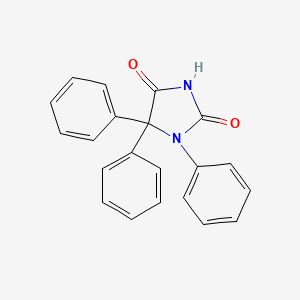

![2-[(Morpholin-2-yl)methoxy]phenol](/img/structure/B13809352.png)
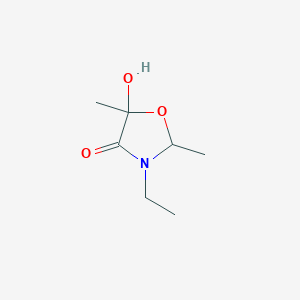

![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
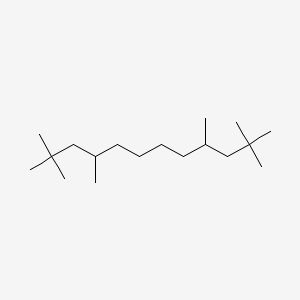
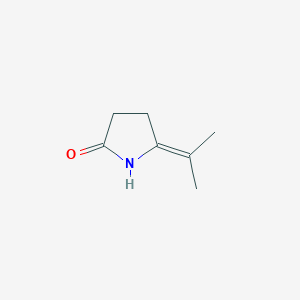
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)
